Enantiomeric Identity: Defined (R)-Configuration vs. Racemic Mixture for Stereochemically Critical Syntheses
The (R)-enantiomer (CAS 1259509-27-7) is supplied with a certified purity of ≥98% as a single stereoisomer, enabling direct incorporation without chiral resolution steps . In contrast, the racemic mixture tert-butyl methyl(pyrrolidin-2-ylmethyl)carbamate (CAS 1334335-95-3) is a 1:1 mixture of (R)- and (S)-enantiomers, necessitating additional chiral separation or asymmetric synthesis to achieve enantiopure products . In the context of chiral pyrrolidine-containing drug candidates, the use of a defined enantiomer has been shown to be critical for achieving target potency and selectivity, as enantiomeric pairs often exhibit divergent biological profiles [1].
| Evidence Dimension | Stereochemical purity and identity |
|---|---|
| Target Compound Data | Single (R)-enantiomer, purity ≥98% |
| Comparator Or Baseline | Racemic mixture (CAS 1334335-95-3), purity 97%, 1:1 (R):(S) ratio |
| Quantified Difference | Enantiomeric excess: >96% (target) vs. 0% (racemate); effective active enantiomer content differs by a factor of ~2 |
| Conditions | Vendor Certificate of Analysis (Leayan, Aladdin); downstream application in chiral drug synthesis [1] |
Why This Matters
Procuring the defined (R)-enantiomer eliminates the need for costly chiral resolution and ensures consistent stereochemical outcome in API synthesis.
- [1] Carrieri, A., Barbarossa, A., de Candia, M., Samarelli, F., Altomare, C. D., Czarnota-Łydka, K., ... & Carocci, A. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Read by QxMD, 2024. https://read.qxmd.com/read/39002183/ (accessed 2026-05-13). View Source
